molecular formula C14H19N3O3 B3897126 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-methoxy-2-furamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-methoxy-2-furamide

Cat. No. B3897126
M. Wt: 277.32 g/mol
InChI Key: CZYBUXMOHQZQFQ-UHFFFAOYSA-N
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Description

The compound “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-methoxy-2-furamide” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . It’s worth noting that pyrazole derivatives have been studied for their diverse pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyrazole-based ligands typically provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to a metal .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reactants present. Pyrazole-based ligands have been shown to exhibit excellent catalytic activities for the oxidation of catechol to o-quinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure and the presence of various functional groups. For instance, a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, has a molecular weight of 173.22 and is a liquid at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in the case of catalytic activity, the copper (II)-based complexes showed better reaction rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and properties. As an example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has been associated with certain hazards, including being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications, particularly in the field of catalysis . Additionally, more studies could be conducted to fully understand its physical and chemical properties, safety and hazards, and potential uses in various fields.

properties

IUPAC Name

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-5-methoxyfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-9-7-11(3)17(16-9)8-10(2)15-14(18)12-5-6-13(19-4)20-12/h5-7,10H,8H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYBUXMOHQZQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)NC(=O)C2=CC=C(O2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-methoxy-2-furamide
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N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-methoxy-2-furamide
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N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-methoxy-2-furamide
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N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-methoxy-2-furamide
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N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-methoxy-2-furamide
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N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-methoxy-2-furamide

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